2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Dopamine D2 Receptor Agonism GPCR

Researchers screening indole-1-acetamide libraries often encounter off-target effects when substituting the 4-position. This compound provides a defined 4-acetylamino hydrogen-bond donor/acceptor, eliminating the polypharmacology risk of 4-bromo or unsubstituted analogs. - D2 receptor agonist with Ki = 2,800 nM ([35S]GTPγS binding), enabling concentration-dependent signaling bias studies without receptor saturation. - TPSA ~74 Ų and AlogP ~2.6 place it in lead-like CNS chemical space, ideal for permeability scaffold-hopping campaigns. - Structurally paired with the 4-bromo analog (CAS 1574378-70-3) for chemoproteomic target deconvolution and docking calibration studies.

Molecular Formula C19H26N4O2
Molecular Weight 342.4 g/mol
Cat. No. B12173712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
Molecular FormulaC19H26N4O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C
InChIInChI=1S/C19H26N4O2/c1-3-22-10-5-6-15(22)12-20-19(25)13-23-11-9-16-17(21-14(2)24)7-4-8-18(16)23/h4,7-9,11,15H,3,5-6,10,12-13H2,1-2H3,(H,20,25)(H,21,24)
InChIKeyLEQDVOWENKUMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide: Identity and Baseline Evidence


The target compound (CAS 1574378-70-3, molecular formula C17H22BrN3O) is a synthetic indole-1-acetamide derivative characterized by a 4-acetylamino substitution on the indole core and an (1-ethylpyrrolidin-2-yl)methyl group on the acetamide side chain . It is a member of the (1H-indol-1-yl)-2-(amino)acetamide class, a structural series historically investigated for central nervous system (CNS) applications including dopamine receptor modulation [1]. Unlike simpler unsubstituted indole-1-acetamides, which often display broad polypharmacology, the 4-acetylamino group introduces hydrogen-bond donor/acceptor capacity and steric bulk that can redirect molecular recognition toward specific receptor conformations. Available in vitro data indicate that the target compound acts as an agonist at the human dopamine D2 receptor with a Ki of 2.80E+3 nM when assessed by [35S]GTPγS binding in HEK293 cells [2]. This establishes a measurable starting point for differentiating the compound from its closest structural analogs in chemical biology and probe-discovery workflows. The compound has a molecular weight of approximately 350.4 g/mol, a topological polar surface area (TPSA) of approximately 74 Ų, and an AlogP of approximately 2.6, placing it within lead-like chemical space suitable for CNS drug discovery campaigns .

2-[4-(Acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide: Substitution Risks


Generic substitution among indole-1-acetamide derivatives is scientifically risky because receptor and enzyme selectivity can drastically shift with single-atom changes. For the target compound, the 4-acetylamino substituent on the indole core is a critical pharmacophoric element. Replacing it with a bromine atom, as in 2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide (CAS 1574378-70-3), removes hydrogen-bonding capacity and alters electronic distribution . Replacing the (1-ethylpyrrolidin-2-yl)methyl group with simpler amines or unsubstituted alkyl chains, as seen in broad-spectrum indole-1-acetamides from exploratory patent filings, can result in loss of dopamine receptor subtype engagement, increased muscarinic or adrenergic off-target binding, and altered blood-brain barrier penetration [1]. Even within a single vendor compound library, closely related indole-acetamide analogs (e.g., 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide; ChemDiv IB06-7363) exhibit divergent logD, solubility, and receptor-binding profiles, making blind substitution a direct threat to experimental reproducibility and structure-activity relationship (SAR) mapping . The evidence summarized below quantifies the key parameters on which the target compound diverges from its nearest analogs, enabling evidence-based selection rather than assumption-driven purchasing.

2-[4-(Acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide: Comparator Evidence


D2 Receptor Low-Affinity Agonist Activity

The target compound shows agonist activity at the human dopamine D2 receptor, quantified by stimulation of [35S]GTPγS binding in HEK293 cells [1]. In contrast, the endogenous agonist dopamine exhibits a reported Ki for the human D2 receptor in the range of approximately 5 to 500 nM depending on assay conditions and receptor reserve [2]. This indicates that the target compound is a weak partial agonist or low-affinity full agonist at the D2 receptor, a property that may offer advantages in paradigms requiring graded D2 activation without the risk of full receptor desensitization or internalization.

Dopamine D2 Receptor Agonism GPCR Binding Affinity

4-Acetylamino Substituent Creates Distinct Recognition Profile

The target compound's 4-acetylamino group provides both a hydrogen-bond donor (amide NH) and a carbonyl acceptor, enabling bidentate interactions that cannot be achieved by the 4-bromo substituent in 2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide (CAS 1574378-70-3) . The 4-bromo analog relies predominantly on hydrophobic contacts and weak halogen bonding, which imposes a different pharmacophore geometry and reduced hydrogen-bonding capacity.

Indole Substitution Hydrogen Bond Donor Molecular Recognition Structure-Activity Relationship

D2/D3 Selectivity Divergence from D3-Preferring Agents

Many indole-acetamide derivatives, particularly those discovered by UCB Pharma (e.g., indolone-acetamide series), have been optimized for high-affinity D3 receptor antagonism with nanomolar Ki values and D3/D2 selectivity ratios exceeding 10–100-fold [1]. The target compound, in contrast, registers only micromolar agonist activity at the D2 receptor (Ki = 2.80E+3 nM) and currently lacks published D3 affinity data [2]. This suggests that the target compound resides in a distinct pharmacological niche—one where D2 engagement is measurable but not high-affinity, and D3 selectivity is likely low or absent. This is a critical differentiation point for users seeking a D2-preferring or balanced D2/D3 scaffold rather than a D3-selective antagonist.

Dopamine D3 Receptor Receptor Subtype Selectivity Antipsychotic CNS Pharmacology

Physicochemical Profile: TPSA and LogP vs. Bromo Analog

The target compound incorporates a polar acetylamino group, which increases its topological polar surface area (TPSA) and reduces its logP compared to the more lipophilic 4-bromo analog. While exact TPSA and logP values require experimental validation, computational estimations indicate a TPSA of approximately 74 Ų and an AlogP of approximately 2.6 for the target compound . The 4-bromo analog 2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is expected to have a lower TPSA (approximately 48 Ų) and a higher logP, based on values reported for the closely related 6-bromo regioisomer (ChemDiv IB06-7363: TPSA 48.17 Ų, logP 2.86) .

Physicochemical Properties LogP TPSA CNS Druglikeness Medicinal Chemistry

2-[4-(Acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide: Application Scenarios


Low-Affinity D2 Agonist: Biased Signaling Probe

The compound's micromolar D2 agonist activity (Ki = 2.80E+3 nM) [1] positions it as a low-affinity probe suitable for studies examining β-arrestin-biased signaling versus G-protein-mediated pathways at the D2 receptor. Unlike high-affinity orthosteric agonists (e.g., quinpirole with Ki ≈ 5 nM), the target compound can be used to investigate concentration-dependent shifts in signaling bias without saturating receptor occupancy at pharmacologically relevant concentrations, a key advantage for understanding D2 partial agonism in Parkinson's disease and schizophrenia models.

SAR Expansion: 4-Acetylamino Hydrogen-Bond Pharmacophore

The 4-acetylamino moiety is a distinct hydrogen-bond donor/acceptor element absent in commonly screened indole-1-acetamide derivatives, such as the 4-bromo and 4-unsubstituted analogs . Researchers building focused libraries to map hydrogen-bonding requirements at the D2 receptor orthosteric site or at other aminergic GPCRs can use this compound as a unique building block. Its increased TPSA relative to the bromo series also makes it suitable for studying the impact of polarity on CNS permeability in scaffold-hopping campaigns .

Computational Docking and Pharmacophore Validation

The availability of a reproducible in vitro activity measurement (D2 Ki = 2,800 nM) combined with structural novelty makes this compound a valuable test case for validating computational models of dopamine receptor-ligand interactions [1]. Because the 4-acetylamino group introduces specific hydrogen-bond constraints, molecular docking studies can use this compound to calibrate scoring functions for amide-containing indole scaffolds, which are underrepresented in public docking benchmarks compared to halogen-substituted analogs.

Off-Target Profiling vs. Bromo Analogs in Chemoproteomics

The target compound serves as an ideal partner compound for chemoproteomic studies (e.g., thermal shift assays or affinity enrichment) comparing the target engagement landscape of 4-acetylamino versus 4-bromo indole-1-acetamides . By treating the 4-bromo analog as a hydrophobic control and the target compound as a hydrogen-bonding variant, researchers can identify protein targets whose engagement requires the polar 4-substituent. This comparative design is essential for deconvoluting the polypharmacology of indole-acetamide chemotypes.

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